molecular formula C8H9BrN2S B1273395 4-Bromo-2-methylphenylthiourea CAS No. 109317-23-9

4-Bromo-2-methylphenylthiourea

Cat. No.: B1273395
CAS No.: 109317-23-9
M. Wt: 245.14 g/mol
InChI Key: WYYBDMZUGLHCKA-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9BrN2S and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a thiourea moiety attached to a benzene ring. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylphenylthiourea typically involves the reaction of 4-bromo-2-methylaniline with thiocyanate under acidic conditions. The reaction proceeds as follows:

  • Dissolve 4-bromo-2-methylaniline in an appropriate solvent such as ethanol.
  • Add thiocyanate to the solution.
  • Adjust the pH to acidic conditions using hydrochloric acid.
  • Heat the mixture to facilitate the reaction.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylphenylthiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

4-Bromo-2-methylphenylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylphenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity and protein interactions is of particular interest .

Comparison with Similar Compounds

    4-Bromo-2-methylphenylurea: Similar structure but with an oxygen atom instead of sulfur.

    4-Bromo-2-methylphenylisothiourea: Isomeric form with different positioning of the thiourea group.

    4-Bromo-2-methylphenylsulfonamide: Contains a sulfonamide group instead of thiourea.

Uniqueness: 4-Bromo-2-methylphenylthiourea is unique due to its specific combination of bromine, methyl, and thiourea groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYBDMZUGLHCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392659
Record name N-(4-Bromo-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-23-9
Record name N-(4-Bromo-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109317-23-9
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